molecular formula C16H16O4 B1590217 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone CAS No. 39548-89-5

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

Cat. No.: B1590217
CAS No.: 39548-89-5
M. Wt: 272.29 g/mol
InChI Key: YVPCAMMHRRDWFI-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a benzene ring substituted with benzyloxy, hydroxy, and methoxy groups, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxy-2-hydroxy-6-methoxybenzaldehyde and acetophenone.

    Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde derivative and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired ketone.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of functional groups like hydroxy and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4-(Benzyloxy)-2-methoxyphenyl)ethanone: Lacks the hydroxy group, which can influence its solubility and interaction with biological targets.

    1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)propanone: Contains a propanone moiety instead of ethanone, which may alter its chemical and physical properties.

Uniqueness: 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone is unique due to the specific combination of functional groups on the benzene ring, which can impart distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups can enhance its solubility and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(17)16-14(18)8-13(9-15(16)19-2)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPCAMMHRRDWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499143
Record name 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39548-89-5
Record name 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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